molecular formula C5H4BrF3N2 B12316574 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1129412-06-1

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12316574
CAS No.: 1129412-06-1
M. Wt: 229.00 g/mol
InChI Key: INRNGXYKFUSHIQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 5-(trifluoromethyl)-1H-pyrazole. This can be achieved through the reaction of 5-(trifluoromethyl)-1H-pyrazole with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-(trifluoromethyl)-1H-pyrazole
  • 3-(Iodomethyl)-5-(trifluoromethyl)-1H-pyrazole
  • 3-(Methyl)-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s reactivity and stability compared to its chloromethyl or iodomethyl analogs.

Properties

IUPAC Name

5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNGXYKFUSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231706
Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
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Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129412-06-1, 69918-48-5
Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129412-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
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